Benzene, iodobis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, iodobis(trifluoromethyl)-: is an organic compound with the molecular formula C7H4F3I . It is also known by other names such as 1-iodo-2-(trifluoromethyl)benzene and 2-iodobenzotrifluoride . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, iodobis(trifluoromethyl)- typically involves the iodination of benzene derivatives. One common method is the reaction of trifluoromethylbenzene with iodine in the presence of a catalyst such as aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of Benzene, iodobis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzene, iodobis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodo derivatives using oxidizing agents such as potassium permanganate .
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride to form trifluoromethylbenzene .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of iodo derivatives.
Reduction: Formation of trifluoromethylbenzene.
Scientific Research Applications
Benzene, iodobis(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: Used in the production of specialty chemicals , agrochemicals , and materials science .
Mechanism of Action
The mechanism of action of Benzene, iodobis(trifluoromethyl)- involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. The trifluoromethyl group is highly electronegative, which influences the reactivity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The compound’s reactivity is also influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes reaction intermediates and transition states .
Comparison with Similar Compounds
- 1-iodo-3-(trifluoromethyl)benzene
- 1-iodo-4-(trifluoromethyl)benzene
- 2-iodo-5-(trifluoromethyl)benzene
Comparison: Benzene, iodobis(trifluoromethyl)- is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning affects the compound’s reactivity and chemical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents .
Properties
CAS No. |
120796-62-5 |
---|---|
Molecular Formula |
C8H3F6I |
Molecular Weight |
340.00 g/mol |
IUPAC Name |
1-iodo-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-2-1-3-5(15)6(4)8(12,13)14/h1-3H |
InChI Key |
INLWIYZJIFGOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.